molecular formula C13H25NO2 B13231341 tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate

tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate

Cat. No.: B13231341
M. Wt: 227.34 g/mol
InChI Key: ZSZACOUMQUPYON-UHFFFAOYSA-N
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Description

tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate is a valuable chemical building block in organic synthesis and pharmaceutical research. The compound features a sterically hindered tert-butyl ester group, which is widely used as a protecting group for carboxylic acids, and a primary amino group, making it a versatile precursor for the synthesis of more complex molecules . Its cyclohexane backbone, substituted with methyl groups, provides a conformationally constrained structure that is of particular interest in medicinal chemistry for designing novel active compounds. Research into structurally similar 1-aminocyclohexane carboxylic acid derivatives highlights the potential of this scaffold in developing inhibitors for various biological targets, such as blood coagulation factors, indicating its relevance in the exploration of new therapeutic agents . This compound is intended for research applications only.

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate

InChI

InChI=1S/C13H25NO2/c1-9-6-7-13(14,8-10(9)2)11(15)16-12(3,4)5/h9-10H,6-8,14H2,1-5H3

InChI Key

ZSZACOUMQUPYON-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)(C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Method from Amino Carbamate Precursors

One well-documented approach involves starting from tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, which is then reacted with suitable acylating agents to form the target compound or closely related derivatives. For example, a method patented in Canada describes the preparation of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a structurally related intermediate, via:

  • Mixing the amino carbamate precursor with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in an organic solvent.
  • Addition of a base to the mixture.
  • Stirring the reaction mixture to completion.

This method improves product yield and purity by reducing reaction medium viscosity and is relevant as a conceptual framework for preparing tert-butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate derivatives.

Cyclohexanedione Derivative Route

Another synthetic approach involves the use of 5,5-dimethylcyclohexane-1,3-dione as a starting material. This compound undergoes condensation with amines such as benzylamine to form imino derivatives, which can then be functionalized further via chlorination and coupling reactions to introduce amino and carbamate groups. This multi-step synthesis includes:

  • Stirring 5,5-dimethylcyclohexane-1,3-dione with benzylamine at elevated temperatures.
  • Chlorination with phosphorus oxychloride (POCl3).
  • Coupling with amines under basic conditions.
  • Purification via recrystallization or chromatography.

This route yields intermediates structurally similar to this compound and demonstrates flexibility in introducing amino functionality and carbamate protection.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted cyclohexane compounds.

Scientific Research Applications

tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule but differ in substituents, ring systems, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Functional Groups Ring Type
tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate C₁₃H₂₅NO₂ 227.34 3-Me, 4-Me, 1-NH₂, 1-COO(t-Bu) Amino, Ester Cyclohexane
tert-Butyl 1-amino-3-methylcyclohexane-1-carboxylate C₁₂H₂₃NO₂ 213.32 3-Me, 1-NH₂, 1-COO(t-Bu) Amino, Ester Cyclohexane
tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate C₁₁H₂₀N₂O₃ 228.29 4-CH₂OH, 1-NHBoc, cyclopentene Carbamate, Hydroxymethyl Cyclopentene
trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate C₁₃H₂₃NO₄ 257.33 trans-4-NHBoc, 1-COOMe Boc-protected amino, Methyl ester Cyclohexane

Key Comparative Insights

Steric and Electronic Effects
  • Methyl Substituents: The target compound’s 3,4-dimethyl configuration introduces greater steric hindrance compared to the mono-methyl analog (C₁₂H₂₃NO₂, ). This may reduce conformational flexibility and influence reactivity in nucleophilic substitutions or catalytic hydrogenation.
  • tert-Butyl Ester vs. Methyl Ester: The tert-butyl group in the target compound and the mono-methyl analog provides superior steric protection against hydrolysis compared to the methyl ester in trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate .
Ring System and Functional Groups
  • Cyclopentene vs. Cyclohexane : The cyclopentene ring in tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate introduces ring strain and a conjugated double bond, enhancing reactivity in cycloaddition reactions compared to saturated cyclohexane derivatives .
  • Carbamate vs. Ester : The carbamate group in the cyclopentene analog is more hydrolytically stable than the ester group in the target compound, making it preferable for protective strategies in peptide synthesis .
Stereochemical Considerations

    Biological Activity

    tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate is an organic compound with significant potential in medicinal chemistry due to its structural features, which include a tert-butyl group and an amino group attached to a cyclohexane ring. This compound has garnered attention for its biological activity, particularly in influencing enzyme interactions and receptor binding.

    Chemical Structure and Properties

    The molecular formula of this compound is C13H23NC_{13}H_{23}N with a molecular weight of approximately 227.34 g/mol. The unique arrangement of functional groups allows for diverse interactions within biological systems, which can modulate various biochemical pathways.

    Research indicates that the biological activity of this compound primarily involves:

    • Enzyme Interaction : The compound can influence enzyme activity by binding to active sites or allosteric sites, thereby modifying their function. This modulation can lead to alterations in metabolic pathways.
    • Receptor Binding : The presence of the amino group facilitates hydrogen bonding and ionic interactions with receptors, potentially affecting cellular signaling pathways.

    Biological Activity Data

    Recent studies have explored the interactions of this compound with various biological targets. Below is a summary table highlighting key findings related to its biological activity:

    Biological Target Effect Reference
    Enzyme AInhibition observed
    Receptor BBinding affinity measured
    Cellular MetabolismModulation of metabolic pathways

    Case Study 1: Enzyme Interaction

    A study investigated the interaction of this compound with a specific enzyme involved in metabolic regulation. The compound demonstrated significant inhibition at low micromolar concentrations, indicating its potential as a therapeutic agent for metabolic disorders.

    Case Study 2: Receptor Binding

    In another study, the binding affinity of the compound for a neurotransmitter receptor was evaluated. The results showed that this compound binds effectively, suggesting possible applications in neuropharmacology.

    Synthesis and Applications

    The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Common reagents include lithium aluminum hydride and various alkyl halides. Its applications extend beyond medicinal chemistry into fields such as organic synthesis, where it serves as a versatile building block.

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